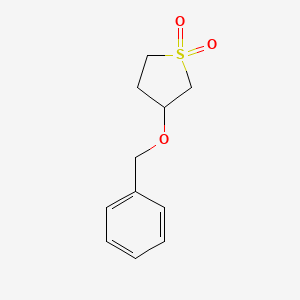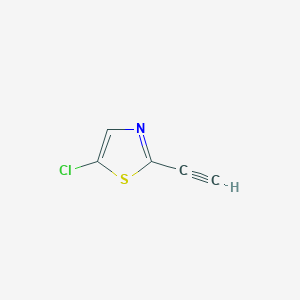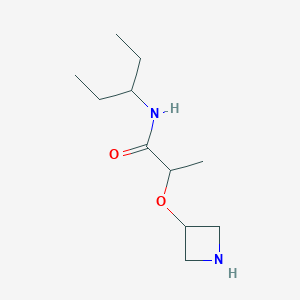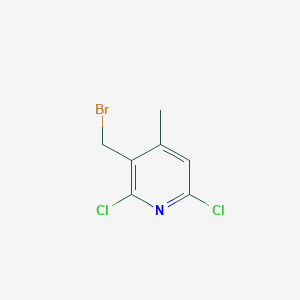
3-(Bromomethyl)-2,6-dichloro-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2,6-dichloro-4-methylpyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromomethyl, dichloro, and methyl substituents on a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2,6-dichloro-4-methylpyridine typically involves the bromination of 2,6-dichloro-4-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-(Bromomethyl)-2,6-dichloro-4-methylpyridine can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methylpyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in the presence of acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methylpyridine derivatives.
科学研究应用
Chemistry: 3-(Bromomethyl)-2,6-dichloro-4-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also employed in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor ligands.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also utilized in the synthesis of materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds:
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring instead of a pyridine ring.
3-(Bromomethyl)phenylboronic Acid: Contains a bromomethyl group attached to a phenyl ring with a boronic acid substituent.
Methyl 3-(Bromomethyl)but-3-enoate: Features a bromomethyl group attached to a butenoate moiety.
Uniqueness: 3-(Bromomethyl)-2,6-dichloro-4-methylpyridine is unique due to the presence of both bromomethyl and dichloro substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
属性
分子式 |
C7H6BrCl2N |
|---|---|
分子量 |
254.94 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2,6-dichloro-4-methylpyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4-2-6(9)11-7(10)5(4)3-8/h2H,3H2,1H3 |
InChI 键 |
FGTKQRBJDRSGJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1CBr)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)

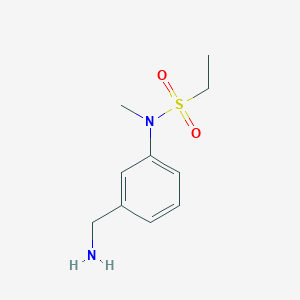
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)

